Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-
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Description
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-, also known as 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole, is a semiconductor material that has been used in the manufacture of solar cells . It is an efficient light absorber and can be used as an active layer for photovoltaic devices .
Synthesis Analysis
The synthesis of 5,7-dihydro-7,7-dimethyl-5-phenyl-indeno carbazole involves the reaction of Iodobenzene and 5,7-Dihydro-7,7-dimethyl-indeno carbazole .Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is C21H17N . It has an average mass of 283.366 Da and a monoisotopic mass of 283.136108 Da .Physical And Chemical Properties Analysis
The boiling point of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is 494℃ . It has a density of 1.214 and a flash point of 220℃ . The compound should be stored in a sealed, dry environment at room temperature .Mechanism of Action
Future Directions
Given its high quantum efficiency and its effectiveness as a light absorber, 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole has potential for use in the development of more efficient solar cells . Its low cost and good thermal stability make it a promising material for future research and development in the field of photovoltaic devices .
properties
IUPAC Name |
11,11-diphenyl-9,10-dihydro-5H-indeno[2,1-b]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)17-9-10-21-18-22-19-29-27(20-26(22)30(21)31)25-15-7-8-16-28(25)32-29/h1-8,10-16,18-20,32H,9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLOKXDTVRZSOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C=C4C5=CC=CC=C5NC4=CC3=CC2=C1)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- |
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